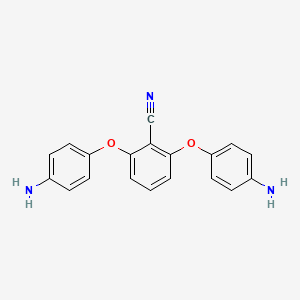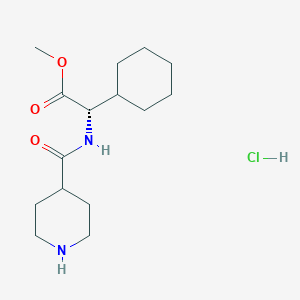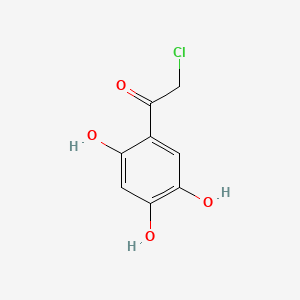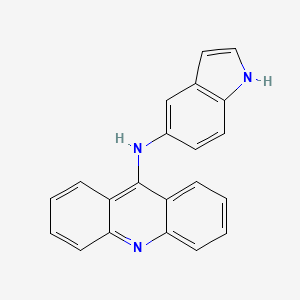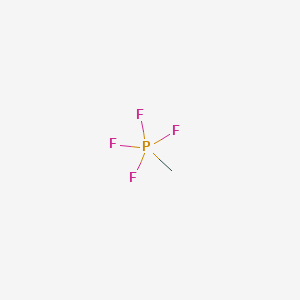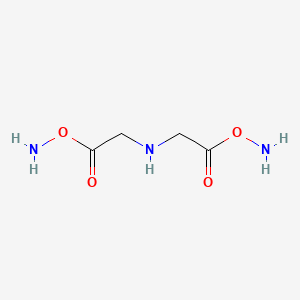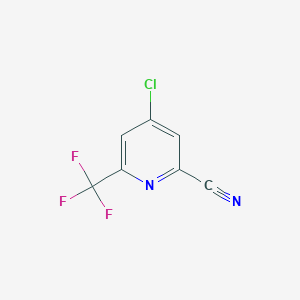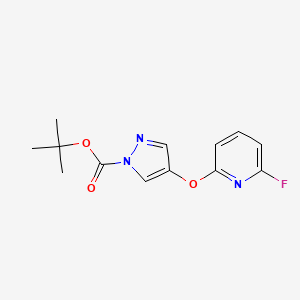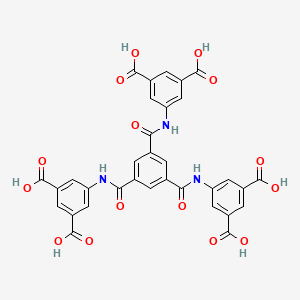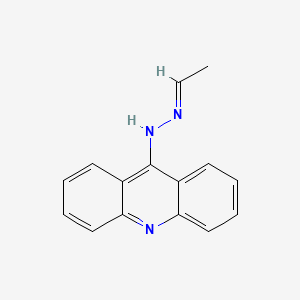
Acetaldehyde, 9-acridinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde, 9-acridinylhydrazone is a heterocyclic organic compound with the molecular formula C₁₅H₁₃N₃. It is known for its unique structure, which includes an acridine moiety linked to an acetaldehyde hydrazone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde, 9-acridinylhydrazone typically involves the reaction of acetaldehyde with 9-acridinylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Acetaldehyde, 9-acridinylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include acridine derivatives, amines, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Acetaldehyde, 9-acridinylhydrazone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetaldehyde, 9-acridinylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate biochemical pathways and exert various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to acetaldehyde, 9-acridinylhydrazone include other hydrazones and acridine derivatives, such as:
- Benzaldehyde, 9-acridinylhydrazone
- Formaldehyde, 9-acridinylhydrazone
- Acetone, 9-acridinylhydrazone .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the reactivity of the acetaldehyde hydrazone group with the unique properties of the acridine moiety.
特性
CAS番号 |
28951-19-1 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC名 |
N-[(E)-ethylideneamino]acridin-9-amine |
InChI |
InChI=1S/C15H13N3/c1-2-16-18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h2-10H,1H3,(H,17,18)/b16-2+ |
InChIキー |
KTGVIELBHRXJBB-APQPDGGLSA-N |
異性体SMILES |
C/C=N/NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
正規SMILES |
CC=NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


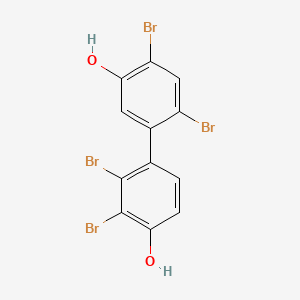
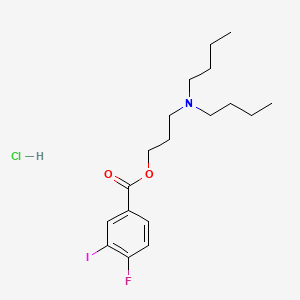
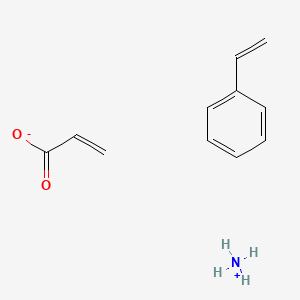
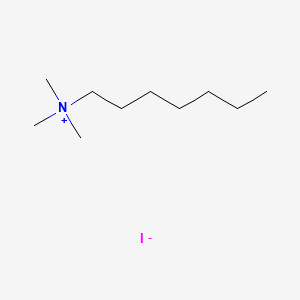
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
